![molecular formula C22H27N3O3 B6139334 N-(6-phenoxy-3-pyridinyl)-1-(tetrahydro-3-furanylmethyl)-4-piperidinecarboxamide](/img/structure/B6139334.png)
N-(6-phenoxy-3-pyridinyl)-1-(tetrahydro-3-furanylmethyl)-4-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6-phenoxy-3-pyridinyl)-1-(tetrahydro-3-furanylmethyl)-4-piperidinecarboxamide, also known as TAK-659, is a novel small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key component of the B-cell receptor (BCR) signaling pathway, which plays a critical role in the development and survival of B-cells. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of B-cell malignancies.
Mecanismo De Acción
N-(6-phenoxy-3-pyridinyl)-1-(tetrahydro-3-furanylmethyl)-4-piperidinecarboxamide binds to the active site of BTK and inhibits its kinase activity, thereby blocking downstream signaling pathways that are critical for B-cell survival and proliferation. This leads to apoptosis (programmed cell death) of the B-cells and ultimately, tumor regression.
Biochemical and Physiological Effects:
N-(6-phenoxy-3-pyridinyl)-1-(tetrahydro-3-furanylmethyl)-4-piperidinecarboxamide has been shown to effectively inhibit BTK activity in both in vitro and in vivo models. It has also demonstrated favorable pharmacokinetic properties, including good oral bioavailability and long half-life. In preclinical studies, N-(6-phenoxy-3-pyridinyl)-1-(tetrahydro-3-furanylmethyl)-4-piperidinecarboxamide has shown potent antitumor activity against various B-cell malignancies, with minimal toxicity to normal cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N-(6-phenoxy-3-pyridinyl)-1-(tetrahydro-3-furanylmethyl)-4-piperidinecarboxamide is its specificity for BTK, which minimizes off-target effects and reduces toxicity. However, like all small molecule inhibitors, N-(6-phenoxy-3-pyridinyl)-1-(tetrahydro-3-furanylmethyl)-4-piperidinecarboxamide has limitations in terms of selectivity and potency, which may vary depending on the cell type and context. In addition, N-(6-phenoxy-3-pyridinyl)-1-(tetrahydro-3-furanylmethyl)-4-piperidinecarboxamide may have limited efficacy in patients who have developed resistance to other BTK inhibitors.
Direcciones Futuras
There are several potential future directions for the development and application of N-(6-phenoxy-3-pyridinyl)-1-(tetrahydro-3-furanylmethyl)-4-piperidinecarboxamide. These include:
1. Combination therapy: N-(6-phenoxy-3-pyridinyl)-1-(tetrahydro-3-furanylmethyl)-4-piperidinecarboxamide may be used in combination with other targeted agents or chemotherapy to enhance its antitumor activity and overcome resistance.
2. Biomarker identification: The identification of biomarkers that predict response to N-(6-phenoxy-3-pyridinyl)-1-(tetrahydro-3-furanylmethyl)-4-piperidinecarboxamide could help to identify patients who are most likely to benefit from treatment.
3. Development of resistance: Further studies are needed to understand the mechanisms of resistance to N-(6-phenoxy-3-pyridinyl)-1-(tetrahydro-3-furanylmethyl)-4-piperidinecarboxamide and to develop strategies to overcome it.
4. Clinical trials: N-(6-phenoxy-3-pyridinyl)-1-(tetrahydro-3-furanylmethyl)-4-piperidinecarboxamide is currently being evaluated in clinical trials for the treatment of B-cell malignancies, and further studies are needed to determine its safety and efficacy in humans.
In conclusion, N-(6-phenoxy-3-pyridinyl)-1-(tetrahydro-3-furanylmethyl)-4-piperidinecarboxamide is a promising small molecule inhibitor that targets BTK and has shown potent antitumor activity in preclinical studies. Further research is needed to fully understand its mechanism of action, optimize its use in combination therapy, and identify biomarkers that predict response to treatment.
Métodos De Síntesis
The synthesis of N-(6-phenoxy-3-pyridinyl)-1-(tetrahydro-3-furanylmethyl)-4-piperidinecarboxamide involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The detailed synthesis method has been described in a patent application (US20160321026A1) filed by Takeda Pharmaceutical Company Limited.
Aplicaciones Científicas De Investigación
N-(6-phenoxy-3-pyridinyl)-1-(tetrahydro-3-furanylmethyl)-4-piperidinecarboxamide has been extensively studied in preclinical models of B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). In these studies, N-(6-phenoxy-3-pyridinyl)-1-(tetrahydro-3-furanylmethyl)-4-piperidinecarboxamide has demonstrated potent inhibition of BTK activity and BCR signaling, leading to decreased proliferation and survival of B-cells.
Propiedades
IUPAC Name |
1-(oxolan-3-ylmethyl)-N-(6-phenoxypyridin-3-yl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O3/c26-22(18-8-11-25(12-9-18)15-17-10-13-27-16-17)24-19-6-7-21(23-14-19)28-20-4-2-1-3-5-20/h1-7,14,17-18H,8-13,15-16H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWTLVFVYGCHVAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CN=C(C=C2)OC3=CC=CC=C3)CC4CCOC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-phenoxy-3-pyridinyl)-1-(tetrahydro-3-furanylmethyl)-4-piperidinecarboxamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.